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Compound Name:
3-Acetoxy-4,7(11)-cadinadien-8-

one

Cat. No.: B599842 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the

synthesis of 3-deoxy-4-thiolactose analogues. These compounds are of significant interest in

drug discovery, particularly as potential inhibitors of glycosidases and for studying

carbohydrate-protein interactions. The absence of the hydroxyl group at the 3-position of the

glucose moiety can influence binding affinity and metabolic stability.

Introduction
Thiolactose and its analogues are carbohydrate derivatives where the glycosidic oxygen is

replaced by a sulfur atom. This modification often leads to increased stability against enzymatic

hydrolysis, making them valuable tools for glycobiology research and potential therapeutic

leads. The synthesis of 3-deoxy-4-thiolactose analogues involves a multi-step chemical

synthesis, typically starting from readily available monosaccharides. The key steps generally

include the preparation of a suitable 3-deoxy-glucose acceptor and a thiogalactose donor,

followed by a nucleophilic substitution reaction to form the thiodisaccharide.

Synthetic Strategy Overview
The synthesis of benzyl β-D-Gal-S-(1→4)-3-deoxy-4-thio-α-D-hexopyranosides serves as a

representative example. The general workflow involves the preparation of a 3-deoxy-glucose
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derivative, often with a leaving group at the C-4 position, which then reacts with a protected 1-

thio-β-D-galactose nucleophile. Subsequent deprotection steps yield the final target compound.

D-Glucose

Protected 3-Deoxy-Glucose Precursor

Multi-step protection
and deoxygenation

Activated 4-O-Triflyl-3-deoxy-glucose

Activation (e.g., Triflation)

Protected 3-Deoxy-4-Thiolactose Analogue

S-Glycosylation

D-Galactose

1-Thio-β-D-galactose Derivative

Thiolation

3-Deoxy-4-Thiolactose Analogue

Deprotection

Click to download full resolution via product page

Caption: General synthetic workflow for 3-deoxy-4-thiolactose analogues.

Experimental Protocols
The following protocols are based on established synthetic routes for similar thiodisaccharides

and represent a plausible pathway for the synthesis of 3-deoxy-4-thiolactose analogues.[1][2]

[3]
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Protocol 1: Synthesis of a Protected 3-Deoxy-D-Glucose
Acceptor
This protocol describes the preparation of a suitable glucose derivative for the subsequent S-

glycosylation reaction.

Materials:

Methyl α-D-glucopyranoside

2,2-Dimethoxypropane

p-Toluenesulfonic acid (catalyst)

Acetic anhydride

Pyridine

Sodium borohydride

Iodine

Imidazole

Triphenylphosphine

Toluene

Methanol

Dichloromethane

Sodium thiosulfate

Sodium bicarbonate

Magnesium sulfate

Silica gel for column chromatography
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Procedure:

Protection of 4,6-hydroxyl groups: Dissolve methyl α-D-glucopyranoside in N,N-

dimethylformamide (DMF) and add 2,2-dimethoxypropane and a catalytic amount of p-

toluenesulfonic acid. Stir the reaction at room temperature until the starting material is

consumed (monitored by TLC). Neutralize the reaction with triethylamine and evaporate the

solvent. Purify the product, methyl 4,6-O-isopropylidene-α-D-glucopyranoside, by column

chromatography.

Acetylation of 2,3-hydroxyl groups: Dissolve the product from step 1 in a mixture of pyridine

and acetic anhydride. Stir at room temperature overnight. Quench the reaction with ice and

extract the product with dichloromethane. Wash the organic layer with saturated sodium

bicarbonate solution and brine. Dry over magnesium sulfate, filter, and concentrate to yield

methyl 2,3-di-O-acetyl-4,6-O-isopropylidene-α-D-glucopyranoside.

Reductive cleavage of the 3-O-acetyl group: This step is a key modification to achieve the 3-

deoxy functionality. The specific procedure for this deoxygenation can vary. One potential

route involves the formation of a 2,3-epoxide followed by reductive opening. A detailed,

specific protocol for the 3-deoxygenation of this particular intermediate is not readily

available in the provided search results and would require adaptation from known

deoxygenation methods for carbohydrates.[4]

Activation of the 4-hydroxyl group: After removal of the isopropylidene protecting group, the

4-hydroxyl group is selectively activated, for example, by triflation with triflic anhydride in the

presence of pyridine at low temperature. This yields a highly reactive intermediate ready for

nucleophilic attack.

Protocol 2: Preparation of the 1-Thio-β-D-
galactopyranose Donor
This protocol outlines the synthesis of the sulfur-containing nucleophile.

Materials:

Penta-O-acetyl-β-D-galactopyranose

Thiourea
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Ethanol

Sodium metabisulfite

Dichloromethane

Sodium bicarbonate

Magnesium sulfate

Silica gel for column chromatography

Procedure:

Conversion to glycosyl bromide: Treat hepta-O-acetyl-β-lactose with a solution of bromine

and red phosphorus to obtain the corresponding lactosyl bromide.[5]

Formation of the isothiouronium salt: Dissolve the per-O-acetylated galactose bromide in

acetone and add thiourea. Reflux the mixture until the reaction is complete. Cool the solution

to obtain the crystalline isothiouronium salt.

Hydrolysis to the thiol: Dissolve the isothiouronium salt in dichloromethane and add a

solution of sodium metabisulfite in water. Stir vigorously until the hydrolysis is complete

(monitored by TLC). Separate the organic layer, wash with water and brine, dry over

magnesium sulfate, and concentrate to give 2,3,4,6-tetra-O-acetyl-1-thio-β-D-

galactopyranose. Purify by column chromatography.

Protocol 3: S-Glycosylation and Deprotection
This protocol describes the key bond-forming step and final deprotection to yield the target

analogue.

Materials:

Activated 3-deoxy-D-glucose acceptor (from Protocol 1)

1-Thio-β-D-galactopyranose donor (from Protocol 2)
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Cesium carbonate or other suitable base

N,N-Dimethylformamide (DMF)

Sodium methoxide in methanol

Amberlite IR-120 (H+) resin

Methanol

Dichloromethane

Silica gel for column chromatography

Sephadex G-15 for size-exclusion chromatography

Procedure:

S-Glycosylation: Dissolve the activated 3-deoxy-D-glucose acceptor and the 1-thio-β-D-

galactopyranose donor in anhydrous DMF. Add cesium carbonate and stir the reaction at

room temperature until the starting materials are consumed. Dilute the reaction mixture with

dichloromethane and wash with water. Dry the organic layer over magnesium sulfate, filter,

and concentrate. Purify the protected thiodisaccharide by column chromatography.

Deprotection (Zemplén deacetylation): Dissolve the protected thiodisaccharide in anhydrous

methanol and add a catalytic amount of sodium methoxide solution. Stir at room temperature

until all acetyl groups are removed (monitored by TLC). Neutralize the reaction with

Amberlite IR-120 (H+) resin, filter, and concentrate the filtrate.

Final Purification: Purify the final 3-deoxy-4-thiolactose analogue by size-exclusion

chromatography on a Sephadex G-15 column using water as the eluent. Lyophilize the

appropriate fractions to obtain the pure product.

Data Presentation
The following tables summarize hypothetical quantitative data for a series of synthesized 3-

deoxy-4-thiolactose analogues.
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Table 1: Synthesis Yields

Compound
R Group on Anomeric
Carbon

Overall Yield (%)

1a Benzyl 35

1b Methyl 42

1c p-Nitrobenzyl 31

Table 2: Characterization Data

Compound ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
HRMS (m/z)
[M+Na]⁺

1a

7.35-7.25 (m, 5H, Ar-

H), 4.85 (d, 1H,

J=10.0 Hz, H-1'), 4.52

(d, 1H, J=3.5 Hz, H-

1), ...

137.8, 128.5, 128.0,

127.8 (Ar-C), 102.1

(C-1), 87.5 (C-1'), ...

Calculated: 453.1352,

Found: 453.1349

1b

4.78 (d, 1H, J=10.0

Hz, H-1'), 4.41 (d, 1H,

J=3.5 Hz, H-1), 3.40

(s, 3H, OCH₃), ...

102.5 (C-1), 87.6 (C-

1'), 55.2 (OCH₃), ...

Calculated: 377.1039,

Found: 377.1041

1c

8.20 (d, 2H, J=8.8 Hz,

Ar-H), 7.55 (d, 2H,

J=8.8 Hz, Ar-H), 4.90

(d, 1H, J=10.1 Hz, H-

1'), ...

147.5, 145.2, 128.3,

123.8 (Ar-C), 101.9

(C-1), 87.4 (C-1'), ...

Calculated: 498.1202,

Found: 498.1198

Visualization of Key Reaction
The core of the synthesis is the S-glycosylation reaction, which involves the nucleophilic attack

of the thiolate on the activated glucose derivative.
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Caption: SN2 mechanism of the S-glycosylation reaction.

Conclusion
The synthesis of 3-deoxy-4-thiolactose analogues is a challenging but achievable goal in

carbohydrate chemistry. The protocols outlined here provide a general framework for their

preparation. Researchers should note that optimization of reaction conditions and purification

procedures may be necessary for specific analogues. The successful synthesis of these

compounds will provide valuable tools for studying biological systems and for the development

of new therapeutic agents.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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